

Synthesis of Bioactive Molecules Using 4-Isopropylcyclohexanamine: Application Notes and Protocols

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Compound of Interest

Compound Name: **4-Isopropylcyclohexanamine**

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This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing **4-isopropylcyclohexanamine** and its derivatives. The primary focus of this guide is the synthesis of the potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitor, GSK2879552, which stands as a prominent example of the application of this chemical scaffold in medicinal chemistry.

Introduction

4-Isopropylcyclohexanamine is a valuable building block in organic synthesis, offering a lipophilic and three-dimensional cyclohexyl moiety. While its direct incorporation into a wide range of bioactive molecules is not extensively documented, its derivatives, particularly cyclopropylamines bearing a similar substitution pattern, are crucial for the development of potent enzyme inhibitors. This document will detail the synthetic utility of this structural motif in the context of drug discovery, with a specific emphasis on the development of GSK2879552, a clinical-stage therapeutic candidate.

Application: Synthesis of the LSD1 Inhibitor **GSK2879552**

GSK2879552 is an irreversible inhibitor of LSD1, an enzyme implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC). The chemical structure of GSK2879552 features a key pharmacophore derived from a substituted cyclopropylamine, which is structurally related to **4-isopropylcyclohexanamine**. The synthesis of a key intermediate for GSK2879552 involves a critical reductive amination step between a chiral amine and a functionalized aldehyde.

Biological Activity of GSK2879552

GSK2879552 exhibits potent anti-proliferative activity against a range of cancer cell lines. Below is a summary of its in vitro and in vivo efficacy.

Cell Line	Cancer Type	IC50 (nM)	Reference
Small Cell Lung Carcinoma (average)	Small Cell Lung Cancer	24	[1]

Acute Myeloid Leukemia (average)	Acute Myeloid Leukemia	137 ± 30	[2]
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THP-1	Acute Myeloid Leukemia	23 ± 4 (EC50)	[2]
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MOLM-13	Acute Myeloid Leukemia	44 ± 4 (EC50)	[2]
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Animal Model	Cancer Type	Dosage & Administration	Tumor Growth Inhibition (TGI)	Reference
NCI-H526 Xenograft	Small Cell Lung Cancer	1.5 mg/kg, p.o. daily	57%	[1]
NCI-H1417 Xenograft	Small Cell Lung Cancer	1.5 mg/kg, p.o. daily	83%	[1]
NCI-H510 Xenograft	Small Cell Lung Cancer	1.5 mg/kg, p.o. daily	38%	[1]
NCI-H69 Xenograft	Small Cell Lung Cancer	1.5 mg/kg, p.o. daily	49%	[1]

Experimental Protocols

The synthesis of GSK2879552 can be approached via both chemical and enzymatic methods for the key reductive amination step.

Protocol 1: Chemical Synthesis of Key Intermediate via Reductive Amination

This protocol outlines a general procedure for the reductive amination between an aldehyde and a chiral cyclopropylamine, a crucial step in the synthesis of a GSK2879552 precursor.

Materials:

- 4-((4-isopropylcyclohexyl)methoxy)benzaldehyde (1.0 equiv)
- (1R,2S)-2-phenylcyclopropan-1-amine (1.1 equiv)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 equiv)
- Dichloroethane (DCE) or Tetrahydrofuran (THF)
- Acetic acid (catalytic amount)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a stirred solution of 4-((4-isopropylcyclohexyl)methoxy)benzaldehyde in dichloroethane, add (1R,2S)-2-phenylcyclopropan-1-amine and a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

- Add sodium triacetoxyborohydride in one portion.
- Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired secondary amine intermediate.

Protocol 2: Enzymatic Synthesis of Key Intermediate via Imine Reductase (IRED)

This protocol describes a more efficient and stereoselective enzymatic approach for the synthesis of the key intermediate, which has been successfully scaled to kilogram quantities.[\[3\]](#)

Materials:

- 4-((4-isopropylcyclohexyl)methoxy)benzaldehyde (1.0 equiv)
- rac-trans-2-phenylcyclopropan-1-amine (1.1 equiv)
- Evolved Imine Reductase (IRED) enzyme (e.g., IR-46 M3 variant)
- NADP⁺/NADPH cofactor
- Glucose dehydrogenase (GDH) for cofactor regeneration
- Glucose

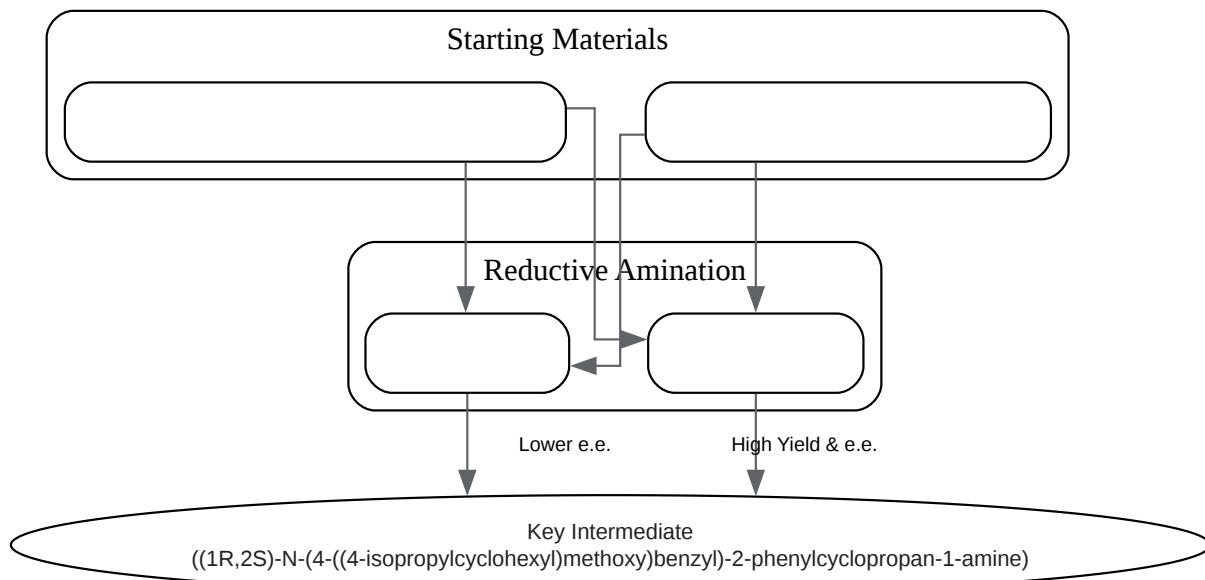
- Potassium phosphate buffer (pH 7.0)
- Dimethyl sulfoxide (DMSO) as a co-solvent
- Ethyl acetate

Procedure:

- In a buffered aqueous solution (e.g., potassium phosphate buffer), prepare a mixture of the aldehyde, racemic amine, NADP⁺, and glucose.
- Add the glucose dehydrogenase and the evolved imine reductase to the reaction mixture. The use of a co-solvent like DMSO may be necessary to improve substrate solubility.
- Maintain the reaction at a controlled temperature (e.g., 30-40 °C) and pH.
- Monitor the reaction for conversion and enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
- Upon completion, extract the product with an organic solvent such as ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The resulting key intermediate is typically obtained in high yield, purity (>99%), and high enantiomeric excess (>99.7%).^[3]

Visualizations

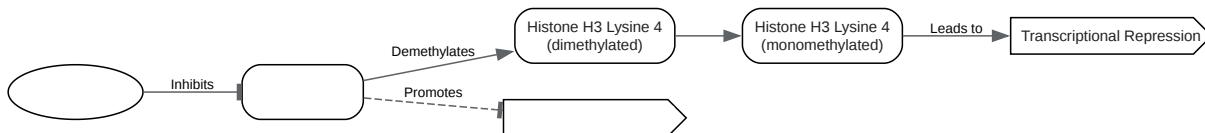
Synthetic Workflow for GSK2879552 Intermediate



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Caption: Comparison of chemical and enzymatic routes for the synthesis of a key GSK2879552 intermediate.

LSD1 Inhibition Signaling Pathway



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Caption: Mechanism of action of GSK2879552 through the inhibition of the LSD1 signaling pathway.

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